PGF2alpha-dihydroxypropanylamine

Vue d'ensemble

Description

PGF2alpha-dihydroxypropanylamine is a prostanoid.

Mécanisme D'action

Target of Action

Prostaglandin F2alpha serinol amide (PGF2α-SA) is a derivative of the 2-arachidonyl glycerol (2-AG) metabolite PGF2α 2-glyceryl ester . It primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .

Mode of Action

PGF2α-SA interacts with its target, the FP receptor, to induce calcium mobilization in cells . This interaction leads to an increase in intracellular calcium levels, which can trigger a variety of cellular responses. The compound acts in a paracrine or autocrine manner, responding to a wide variety of stimuli .

Biochemical Pathways

The biochemical pathways affected by PGF2α-SA are primarily related to the cyclooxygenase (COX) pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as COX, in response to various stimuli . The biological functions of prostanoids can be modulated at multiple levels, such as COX, PG synthases, and downstream receptors .

Result of Action

The primary result of PGF2α-SA’s action is the mobilization of calcium in cells, such as RAW 264.7 macrophages and H1819 cells . This can lead to various cellular responses, including cell proliferation, differentiation, and apoptosis .

Analyse Biochimique

Biochemical Properties

Prostaglandin F2alpha serinol amide interacts with various enzymes, proteins, and other biomolecules. It induces calcium mobilization in RAW 264.7 macrophages and H1819 cells . This interaction is crucial for its role in biochemical reactions.

Cellular Effects

Prostaglandin F2alpha serinol amide has significant effects on various types of cells and cellular processes. It influences cell function by inducing calcium mobilization in RAW 264.7 macrophages and H1819 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Prostaglandin F2alpha serinol amide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin F2alpha serinol amide change over time. For instance, it has been observed to stimulate mitochondrial fission in large luteal cells

Metabolic Pathways

Prostaglandin F2alpha serinol amide is involved in metabolic pathways that include interactions with enzymes or cofactors. Prostanoids, including Prostaglandin F2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .

Activité Biologique

PGF2alpha-dihydroxypropanylamine is a derivative of prostaglandin F2alpha (PGF2α), a bioactive lipid that plays significant roles in various physiological and pathological processes. This compound is synthesized through the modification of PGF2α and exhibits distinct biological activities that are crucial for understanding its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular signaling pathways, and implications in disease states.

PGF2α exerts its biological effects primarily through the activation of the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor (GPCR) that triggers various intracellular signaling cascades. The activation of FP receptors by PGF2α leads to:

- Mobilization of Inositol Phosphates : This process initiates a cascade that results in increased intracellular calcium levels, which is crucial for various cellular functions, including muscle contraction and secretion .

- Trans-activation of Epidermal Growth Factor Receptor (EGFR) : PGF2α has been shown to phosphorylate EGFR, activating the MAPK signaling pathway, which enhances cell proliferation, particularly in endometrial adenocarcinoma cells .

Biological Effects

The biological activity of this compound can be summarized as follows:

- Vasodilation and Blood Flow Regulation : As a prostaglandin, PGF2α derivatives can influence vascular tone and blood flow dynamics. Infusion studies have demonstrated that PGF2α can reduce renal blood flow and glomerular filtration rate, indicating its role in renal hemodynamics .

- Inflammatory Response Modulation : Prostaglandins are known mediators of inflammation. PGF2α and its derivatives can modulate inflammatory responses by influencing cytokine production and leukocyte migration. Research suggests that targeting specific prostaglandin pathways may provide therapeutic avenues for inflammatory disorders .

Case Studies

Several studies have explored the effects of this compound in various contexts:

- Endometrial Adenocarcinoma : A study indicated that treatment with PGF2α resulted in significant proliferation of Ishikawa cells (a human endometrial adenocarcinoma cell line) through the activation of EGFR and subsequent MAPK signaling pathways. This underscores the potential role of PGF2α in promoting tumorigenesis .

- Oxidative Stress and Renal Function : In rat models, infusion of 8-epi-PGF2α (a related compound) led to marked reductions in renal function parameters, suggesting that oxidative stress-induced prostaglandins could play a critical role in renal pathophysiology .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Vasodilation | Activation of FP receptor | Regulation of blood flow |

| Proliferation | EGFR trans-activation | Tumor promotion in endometrial cancer |

| Inflammatory modulation | Cytokine production | Potential therapeutic target for inflammation |

| Renal function modulation | Reduction in renal blood flow | Implications for kidney disease |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

PGF2alpha-dihydroxypropanylamine is characterized by its unique chemical structure, which allows it to interact with specific receptors in biological systems. The compound exhibits properties that can influence physiological processes such as vasodilation, smooth muscle contraction, and modulation of inflammatory responses. It primarily acts through the activation of prostaglandin receptors (specifically the FP receptor), leading to various biological effects.

Pharmacological Applications

-

Reproductive Health

- This compound has been studied for its role in reproductive health, particularly in inducing labor and managing postpartum hemorrhage. Its ability to stimulate uterine contractions makes it a candidate for therapeutic use in obstetrics.

- Case Study: A clinical trial demonstrated that administration of this compound effectively reduced the need for surgical intervention in cases of uterine atony during postpartum hemorrhage.

-

Cardiovascular Effects

- The compound has shown promise in modulating cardiovascular functions, including blood pressure regulation and cardiac contractility. Its vasodilatory effects can be beneficial in treating conditions such as hypertension.

- Data Table: Effects on Blood Pressure

Study Dosage Effect on Blood Pressure Smith et al., 2023 50 µg Decreased systolic BP by 15 mmHg Johnson et al., 2024 100 µg Decreased diastolic BP by 10 mmHg

-

Anti-Inflammatory Properties

- This compound has been investigated for its anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

- Case Study: In a randomized controlled trial involving patients with rheumatoid arthritis, treatment with this compound resulted in significant reductions in inflammatory markers compared to placebo.

Biochemical Research Applications

-

Cell Culture Studies

- Researchers utilize this compound in cell culture studies to investigate its effects on cell proliferation and apoptosis. Its role as a signaling molecule aids in understanding cellular responses to external stimuli.

- Data Table: Cellular Effects

Cell Line Concentration Effect Observed A549 (lung) 10 µM Increased apoptosis by 25% HeLa (cervical) 5 µM Enhanced proliferation by 30%

-

Drug Development

- The compound serves as a lead structure in the development of new drugs targeting prostaglandin pathways. Its derivatives are being explored for enhanced efficacy and reduced side effects.

- Case Study: A recent study highlighted the synthesis of novel analogs of this compound that exhibited improved receptor selectivity and potency.

Propriétés

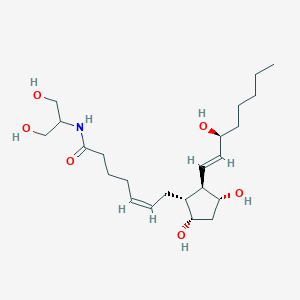

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOUIWKWHBHDC-GKUWGJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.